molecular formula C21H21N3O4 B2413895 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea CAS No. 1705412-74-3

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea

Cat. No. B2413895
CAS RN: 1705412-74-3
M. Wt: 379.416
InChI Key: AAQWECHAUNCROD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea, commonly known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PD173074 is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cell proliferation, differentiation, and survival.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The study of similar compounds, like chlorfluazuron, reveals insights into the crystal structures and molecular interactions of urea derivatives. These studies are crucial for understanding the physical and chemical properties of such compounds (Cho et al., 2015).

Synthesis and Derivative Formation

  • Research on the synthesis of analogs and derivatives, such as amrinone derivatives, provides insights into the chemical behavior and potential applications of 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea in various fields, including medicinal chemistry (Singh & Lesher, 1991).

Anticancer Agent Development

  • Investigations into the antiproliferative activity of similar compounds, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, against various cancer cell lines, highlight the potential of 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea in developing new anticancer agents (Feng et al., 2020).

Optical Properties and Nonlinearity

  • Studies on similar compounds like DMPP (3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one) provide insights into linear and nonlinear optical properties. This research suggests potential applications in optoelectronics and photonics (Menezes et al., 2020).

Hydrogen Bonding and Complexation Studies

  • Investigations into the hydrogen bonding and complexation behavior of N-(pyridin-2-yl),N'-substituted ureas with other molecules like amino-naphthyridines and benzoates contribute to understanding the interaction dynamics of similar compounds (Ośmiałowski et al., 2013).

Anion Coordination Chemistry

  • Research on protonated urea-based ligands, like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, in their anion coordination chemistry, offers insights into the binding and interaction capabilities of similar compounds (Wu et al., 2007).

Computational Studies on Molecular Conformations

  • Computational studies on N,N′-dipyridyl urea compounds in ethanol solution provide valuable information on the molecular conformations and potential applications of similar urea derivatives in fields like material science and molecular engineering (Meng et al., 2013).

Electrooptic Property Assessment

  • A computational assessment of a novel chalcone derivative similar to 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea, in terms of its electrooptic properties, highlights the potential for applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(3-pyridin-2-yloxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-16-9-10-18(19(13-16)27-2)24-21(25)23-14-15-6-5-7-17(12-15)28-20-8-3-4-11-22-20/h3-13H,14H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWECHAUNCROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea

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